molecular formula C15H28N2O5S2 B14018469 Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate CAS No. 70779-91-8

Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate

Cat. No.: B14018469
CAS No.: 70779-91-8
M. Wt: 380.5 g/mol
InChI Key: WIIOAPMJYZBGRI-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxycarbonyl and methylsulfanyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include esterification, amidation, and thiolation reactions, often requiring specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Safety protocols and environmental considerations are also crucial in the industrial setting to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate
  • Ethyl 2-[[2-[[4-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylmethylamino]-9,10-dioxo-anthracen-1-yl]amino]acetyl]amino]-4-methylsulfanyl-butanoate

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

70779-91-8

Molecular Formula

C15H28N2O5S2

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[(1-ethoxy-4-methylsulfanyl-1-oxobutan-2-yl)carbamoylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H28N2O5S2/c1-5-21-13(18)11(7-9-23-3)16-15(20)17-12(8-10-24-4)14(19)22-6-2/h11-12H,5-10H2,1-4H3,(H2,16,17,20)

InChI Key

WIIOAPMJYZBGRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)NC(CCSC)C(=O)OCC

Origin of Product

United States

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